molecular formula C13H26O3Si B13646394 Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate

Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate

Cat. No.: B13646394
M. Wt: 258.43 g/mol
InChI Key: HLAIGQGXQXPMGT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate (CAS: 121980-44-7) is a chiral ester featuring a tert-butyldimethylsilyl (TBS) ether group at the 3-position and a terminal double bond at the 5-position of a hexanoate backbone. Its molecular formula is C₁₃H₂₆O₃Si, with a molecular weight of 258.433 g/mol . The TBS group acts as a sterically hindered protecting group for alcohols, enhancing stability against acidic or basic conditions during organic synthesis.

Synthesis and Applications
High-yield synthetic routes involve silylation of the corresponding alcohol using tert-butyldimethylsilyl chloride (TBSCl) under mild conditions, often in the presence of imidazole or triethylamine . This compound is widely utilized in enantioselective syntheses, particularly in the preparation of statin intermediates and β-lactam antibiotics, where stereochemical control is critical .

Properties

Molecular Formula

C13H26O3Si

Molecular Weight

258.43 g/mol

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate

InChI

InChI=1S/C13H26O3Si/c1-8-9-11(10-12(14)15-5)16-17(6,7)13(2,3)4/h8,11H,1,9-10H2,2-7H3

InChI Key

HLAIGQGXQXPMGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC=C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate typically involves the protection of the hydroxyl group of hexenoic acid derivatives. One common method is the reaction of hexenoic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in methylene chloride. The reaction proceeds at room temperature and yields the desired silyl ether .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate involves the reactivity of the silyl ether group. The tert-butyl(dimethyl)silyl group provides steric protection to the hydroxyl group, making it less reactive under certain conditions. This allows for selective reactions at other sites on the molecule. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Allenylsilane Derivatives

Example Compounds :

  • Methyl 3-(trimethylsilyl)penta-3,4-dienoate
  • Methyl (R)-3-(dimethyl(phenyl)silyl)hexa-3,4-dienoate

Key Differences :

Property Methyl 3-[TBS]oxyhex-5-enoate Allenylsilane Derivatives
Silyl Group tert-Butyldimethylsilyl Trimethylsilyl or dimethylphenylsilyl
Backbone Structure Hex-5-enoate Penta-3,4-dienoate or hexa-3,4-dienoate
Reactivity Moderate steric hindrance Higher electron density due to conjugated allene system
Applications Protecting group in drug synthesis Enantioselective cycloadditions and cross-couplings

Analysis :
The TBS group in the target compound provides superior steric protection compared to smaller trimethylsilyl (TMS) groups in allenylsilanes, making it less prone to premature deprotection. However, allenylsilanes exhibit enhanced reactivity in [2+2] cycloadditions due to their conjugated π-systems .

TBS-Protected Heterocycles and Nucleosides

Example Compounds :

  • tert-Butyl 3-{[((5R)-3-{4-cyano-phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-L-alaninate ()
  • 3-(((...)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)phosphino)propanenitrile ()

Key Differences :

Property Methyl 3-[TBS]oxyhex-5-enoate TBS-Protected Heterocycles/Nucleosides
Core Structure Linear ester Cyclic or fused heterocyclic systems
Functionality Ester + silyl ether Amino, thioether, or nucleobase moieties
Stability Stable under basic conditions Susceptible to nucleophilic attack at heteroatoms
Applications Drug intermediates Antiviral agents, enzyme inhibitors

Analysis: While the target compound serves primarily as a synthetic intermediate, TBS-protected heterocycles often exhibit biological activity.

Phosphanylidene-Modified Derivatives

Example Compound :

  • Methyl (3R)-3-[tert-Butyl(dimethyl)silyl]oxy-5-oxo-6-(triphenylphosphanylidene)hexanoate ()

Key Differences :

Property Methyl 3-[TBS]oxyhex-5-enoate Phosphanylidene Derivative
Functional Groups Ester + silyl ether Additional phosphanylidene and ketone groups
Molecular Weight 258.43 g/mol 534.70 g/mol
Applications Intermediate in statin synthesis Precursor for β-lactam antibiotics

Analysis :
The phosphanylidene group introduces Wittig-like reactivity, enabling the formation of conjugated dienes or ketones. This expands utility in constructing complex pharmacophores, unlike the parent compound’s role as a protecting group .

Analytical Data Comparison

Elemental Analysis and Spectral Data :

Compound C (%) H (%) N (%) Si (%) IR Peaks (cm⁻¹)
Methyl 3-[TBS]oxyhex-5-enoate 59.78 7.69 - 4.66 1257, 1148, 836
TBS-protected alaninate () 59.72 7.72 9.30 4.58 1163, 1047, 776

Insights : Both compounds share similar carbon and hydrogen content due to the TBS group, but nitrogen-containing derivatives (e.g., ) exhibit distinct IR peaks (e.g., 1047 cm⁻¹ for C-N stretches) .

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